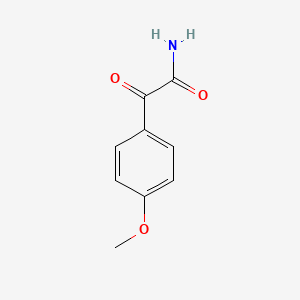

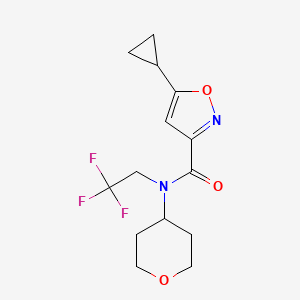

![molecular formula C21H28N4O B2503651 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 2034441-42-2](/img/structure/B2503651.png)

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various derivatives of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and related compounds has been described in the literature. The process involves the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with different aldehydes to yield Schiff's bases, which are then reacted with ethyl cyanoacetate to produce 1H-pyrazole-4-carbonitriles. Subsequent N-methylation and reaction with 4-aminoantipyrine or different carboxylic acids lead to the formation of the final compounds. This method demonstrates a versatile approach to synthesizing a range of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of the benzo[d]imidazole moiety, which is a common feature in molecules with antimicrobial and antioxidant properties. The quantitative structure–activity relationships (QSAR) analysis of these compounds shows a high correlation between molecular descriptors and their biological activity, indicating that specific structural features are essential for their efficacy. The three-dimensional pharmacophore model and molecular docking studies further support the importance of the molecular structure in determining the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The Schiff base formation, N-methylation, and subsequent reactions with various reagents are key steps that lead to the final compounds with diverse activities. The reactivity of these intermediates allows for the introduction of different substituents, which can be tailored to enhance the desired biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents affects these properties and, consequently, the biological activity of the compounds. The antioxidant activity is evaluated using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, while the antimicrobial activity is assessed using the diffusion plate method. Compounds with specific substituents show high activity against various pathogens, demonstrating the significance of the physical and chemical properties in the biological efficacy of these molecules .

The study provides a comprehensive analysis of the synthesis, biological activities, and molecular properties of a new series of benzo[d]imidazole derivatives. The compounds exhibit significant antioxidant and antimicrobial activities, with some showing high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The QSAR analysis and molecular docking studies offer insights into the relationship between structure and activity, which is valuable for the design of new therapeutic agents. The case studies of the most active compounds, such as compound 4a, provide a promising outlook for the development of new antimicrobial agents with efficacy comparable to established antibiotics like sulfamethoxazole .

In another research, a general stereospecific synthesis of (N-methyl-2,6-methano-3-benzazocin-11 beta-yl)alkanones is described, leading to a series of alkyl ketones with novel opiate activity profiles. The compounds synthesized exhibit a range of potencies, with some showing morphine-like potency and others displaying antagonist activity. The study highlights the potential of these compounds as new opiate drugs with diverse activity profiles, which could be beneficial in pain management and addiction treatment .

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that have been the focus of research for their unique chemical structures and properties. Research efforts have aimed at synthesizing new derivatives and exploring their reactivity and potential as intermediates for further chemical transformations. For instance, studies have detailed the synthesis of related benzimidazole and imidazole derivatives, highlighting methodologies that allow for the introduction of various functional groups, potentially leading to compounds with significant biological activities (Mabkhot, Al-Majid, & Abd Elshafy Kheder, 2010).

Antioxidant and Antimicrobial Activities

Research has also been conducted on derivatives of benzimidazole for their antioxidant and antimicrobial properties. Synthesis of compounds with varying substituents has led to the identification of structures that exhibit significant activity against various microbial strains and show promising antioxidant capabilities. These studies contribute to the broader search for new, effective antimicrobial agents and antioxidants, which are crucial in the development of pharmaceuticals and preservatives (Bassyouni et al., 2012).

Molecular Docking and Structure-Activity Relationships

Further exploration includes the use of molecular docking and quantitative structure-activity relationship (QSAR) analyses to predict the biological activity of benzimidazole derivatives. By understanding how these compounds interact with specific biological targets, researchers can design more effective drugs with tailored properties. Such computational studies complement experimental work by offering insights into the molecular basis of activity and guiding the synthesis of compounds with optimized efficacy (Bassyouni et al., 2012).

Crystal Structure and Characterization

The crystal structure analysis of related compounds provides valuable information about their molecular geometry, which is essential for understanding their reactivity and interactions with biological molecules. Characterization techniques such as X-ray crystallography, NMR, and mass spectrometry are crucial tools in confirming the structure of synthesized compounds and elucidating their properties (Wang et al., 2017).

properties

IUPAC Name |

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-16-22-19-8-7-18(15-20(19)23-16)21(26)25-13-11-24(12-14-25)10-9-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBSCYNZHAURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

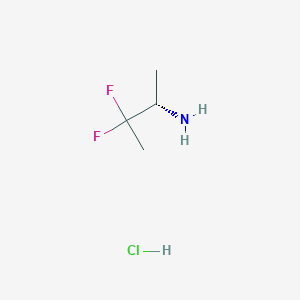

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

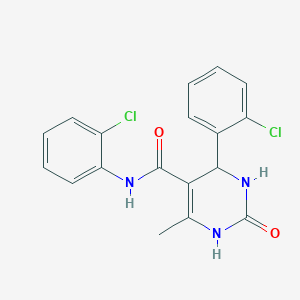

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

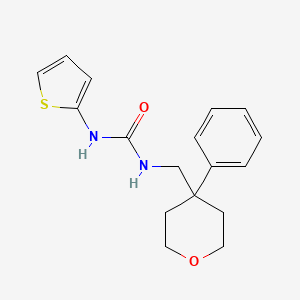

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)